molecular formula C23H21N5O2S2 B2450593 N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1189928-89-9

N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2450593
CAS No.: 1189928-89-9
M. Wt: 463.57
InChI Key: DIFYVBQCWYXVGO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S2/c1-30-18-9-5-4-8-17(18)26-19(29)13-31-22-20-21(24-14-25-22)27-23(32-20)28-11-10-15-6-2-3-7-16(15)12-28/h2-9,14H,10-13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYVBQCWYXVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these steps include various halides, amines, and thiols under conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents include halides, amines, thiols, and oxidizing or reducing agents. Reaction conditions often involve solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit promising anticancer properties. For instance:

  • In Vitro Studies : Compounds structurally related to this compound demonstrated significant antiproliferative activity against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell growth. The observed IC50 values ranged from 1.9 to 7.52 μg/mL for HCT-116 cells and 2.3 to 6.62 μg/mL for MCF-7 cells .

Anti-inflammatory Potential

Molecular docking studies suggest that this compound could act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This indicates its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of the tetrahydroisoquinoline and thiazolo-pyrimidine components in enhancing biological activity. Modifications to these moieties can lead to improved efficacy and selectivity for specific biological targets.

Drug Development Insights

The drug-like properties of this compound have been evaluated using various computational tools. These assessments include:

  • Lipinski's Rule of Five : The compound adheres to the criteria for drug-likeness which includes molecular weight, lipophilicity (LogP), hydrogen bond donors/acceptors.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Anticancer Evaluation : A series of related compounds were synthesized and tested for anticancer activity against a panel of human tumor cell lines by the National Cancer Institute (NCI). Results indicated that modifications in the side chains significantly impacted the anticancer efficacy .
  • Inflammation Studies : In silico assessments have shown that derivatives of this compound could effectively inhibit inflammatory pathways by targeting key enzymes involved in leukotriene synthesis .

Mechanism of Action

The mechanism of action for N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidines: Similar core structure but lacking the 3,4-dihydroisoquinoline moiety.

    Isoquinoline derivatives: Contain the isoquinoline structure but differ in the attached functional groups.

    Acetamide derivatives: Share the acetamide linkage but have different heterocyclic cores.

Uniqueness

What sets N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide apart is its combination of multiple heterocyclic structures, which can confer unique biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(2-methoxyphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The structural representation indicates the presence of a thiazolo-pyrimidine moiety linked to a tetrahydroisoquinoline derivative and a methoxyphenyl group. This unique combination suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action :
    • Inhibition of Cell Proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
    • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

Case Study : A study on tetrahydroisoquinoline derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7), showing a dose-dependent reduction in cell viability.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. The thiazolo-pyrimidine component is known for its ability to disrupt bacterial cell wall synthesis.

Research Findings :

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerMCF-7 (Breast Cancer)Apoptosis induction
AntimicrobialStaphylococcus aureusCell wall synthesis inhibition
AntimicrobialEscherichia coliDisruption of metabolic pathways

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate:

  • Absorption : High lipophilicity (logP = 5.902) suggests good membrane permeability.
  • Metabolism : Potential hepatic metabolism with possible active metabolites.
  • Toxicity Studies : Initial assessments show low toxicity in animal models at therapeutic doses.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazolo[4,5-d]pyrimidine core. Key steps include:

  • Core assembly : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol or DMF to form the thiazole ring .
  • Sulfanyl linkage introduction : Thiolation via nucleophilic substitution using mercaptoacetic acid derivatives, often catalyzed by triethylamine in anhydrous THF .
  • Final coupling : Amide bond formation between the sulfanyl-acetamide intermediate and the 2-methoxyphenylamine moiety using coupling agents like EDCI/HOBt in DCM .
    Optimization : Reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation steps) critically influence yield (typically 40–65%) and purity (>95%) .

Basic: How is structural integrity and purity validated for this compound?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-pyrimidine core and sulfanyl linkage (e.g., δ 3.8–4.2 ppm for SCH2CO) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 479.12) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve diastereomeric byproducts .
    Note : X-ray crystallography (if crystalline) provides unambiguous confirmation of stereochemistry, as seen in related thiazolo-pyrimidine analogs .

Advanced: How can structure-activity relationship (SAR) studies optimize its binding affinity to biological targets?

SAR strategies focus on:

  • Core modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at the pyrimidine C4 position enhances kinase inhibition (IC50 improvements by 3–5×) .
  • Sulfanyl linker tuning : Replacing sulfur with selenium or elongating the chain improves membrane permeability (logP shift from 2.1 to 3.5) .
  • Substituent effects : Methoxy vs. ethoxy groups on the phenyl ring modulate selectivity for ATP-binding pockets (e.g., 10-fold selectivity for EGFR over HER2) .
    Experimental validation : Competitive binding assays (SPR or ITC) paired with molecular docking (AutoDock Vina) refine SAR hypotheses .

Advanced: How can contradictory bioactivity data across assays be resolved?

Contradictions often arise from assay-specific conditions. Mitigation strategies include:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., luciferase-based ATPase) vs. cell viability (MTT) to distinguish target-specific vs. off-target effects .
  • Solubility adjustments : Use co-solvents (e.g., 5% DMSO/PBS) to maintain compound solubility >50 µM, avoiding aggregation artifacts .
  • Metabolic stability testing : LC-MS/MS pharmacokinetic profiling in microsomes identifies rapid degradation (e.g., CYP3A4-mediated) that may skew IC50 values .

Advanced: What computational methods predict its pharmacokinetic and toxicity profiles?

Integrated in silico approaches include:

  • ADMET prediction : SwissADME or ADMETLab2.0 for bioavailability (e.g., 65% human intestinal absorption) and CYP inhibition risks .
  • Toxicity profiling : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for quinone imine formation) .
  • MD simulations : GROMACS to model blood-brain barrier penetration (e.g., ΔG = −15 kJ/mol suggests CNS activity) .
    Validation : Cross-reference with zebrafish embryo toxicity models (LC50 < 10 µM flags hepatotoxicity) .

Advanced: How to design analogs to overcome resistance mutations in target enzymes?

Resistance mechanisms (e.g., kinase gatekeeper mutations) are addressed via:

  • Back-pocket binders : Introduce bulky substituents (e.g., tert-butyl) to engage hydrophobic regions less prone to mutation .
  • Covalent inhibitors : Replace sulfanyl with acrylamide warheads for irreversible binding (kinact/Ki > 10⁴ M⁻¹s⁻¹) .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade resistant targets .

Advanced: How are reaction conditions optimized for scalability in multi-gram syntheses?

DoE (Design of Experiments) -guided optimization includes:

ParameterOptimal RangeImpact on Yield
Temperature70–80°CMaximizes cyclization
Solvent (v/v)THF:H2O (9:1)Balances solubility/reactivity
Catalyst loading5 mol% Pd(PPh3)4Reduces byproducts
Scale-up challenges : Switch from batch to flow chemistry for exothermic steps (e.g., thiolation), improving safety and reproducibility .

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